molecular formula C15H13ClN2O2 B5835682 N'-(3-chlorobenzoyl)-2-methylbenzohydrazide CAS No. 5337-75-7

N'-(3-chlorobenzoyl)-2-methylbenzohydrazide

Cat. No.: B5835682
CAS No.: 5337-75-7
M. Wt: 288.73 g/mol
InChI Key: JRFZSSDUSQJBJW-UHFFFAOYSA-N
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Description

N’-(3-chlorobenzoyl)-2-methylbenzohydrazide is an organic compound belonging to the hydrazide family Hydrazides are characterized by the presence of a hydrazine functional group, where at least one hydrogen atom is replaced by a substituent containing an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide typically involves the acylation of 2-methylbenzohydrazide with 3-chlorobenzoyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The process involves the following steps:

  • Dissolution of 2-methylbenzohydrazide in ethanol.
  • Addition of 3-chlorobenzoyl chloride to the solution.
  • Refluxing the mixture for several hours to ensure complete reaction.
  • Cooling the reaction mixture and isolating the product by filtration or crystallization.

Industrial Production Methods

Industrial production of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as 3-chloroperbenzoic acid (mCPBA) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized hydrazide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antituberculosis activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may target bacterial enzymes, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chlorobenzoyl)isonicotinohydrazide: Known for its antituberculosis activity.

    3-chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives.

    2-methylbenzohydrazide: A starting material for the synthesis of N’-(3-chlorobenzoyl)-2-methylbenzohydrazide.

Uniqueness

N’-(3-chlorobenzoyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorobenzoyl group with a 2-methylbenzohydrazide moiety makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-5-2-3-8-13(10)15(20)18-17-14(19)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZSSDUSQJBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355292
Record name N'-(3-chlorobenzoyl)-2-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-75-7
Record name N'-(3-chlorobenzoyl)-2-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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